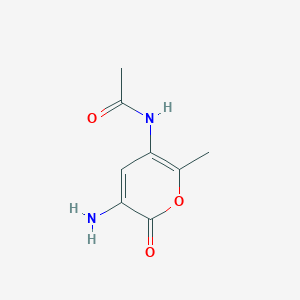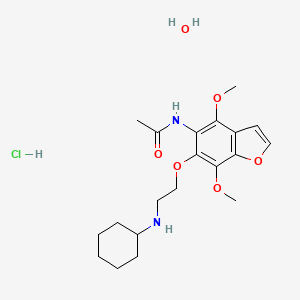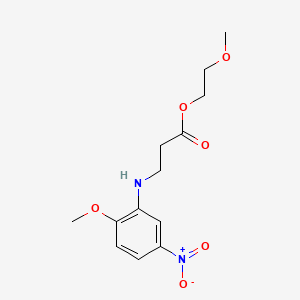![molecular formula C31H32Cl2N6O9 B13778512 (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 88701-70-6](/img/structure/B13778512.png)
(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of triazolobenzodiazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves multiple steps, starting from the preparation of the triazolobenzodiazepine core. The key steps include:
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzodiazepine moiety: This step involves the condensation of the triazole ring with a benzodiazepine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is studied for its potential effects on various biological systems. It is particularly of interest for its potential anxiolytic and anticonvulsant properties.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of anxiety disorders and epilepsy. Its unique structure allows it to interact with specific receptors in the brain, potentially leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and other chemical products. Its versatility makes it a valuable tool for researchers and manufacturers alike.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the brain. It is believed to bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to reduced neuronal excitability. This mechanism is similar to that of other benzodiazepines, but the presence of the triazole ring may confer additional properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
What sets (E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine apart from these compounds is the presence of the triazole ring, which may enhance its binding affinity and specificity for certain receptors. Additionally, the (E)-but-2-enedioic acid moiety may confer unique pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.
Propiedades
Número CAS |
88701-70-6 |
|---|---|
Fórmula molecular |
C31H32Cl2N6O9 |
Peso molecular |
703.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H24Cl2N6O.2C4H4O4/c1-32-13-12-29-8-10-30(11-9-29)23-28-27-21-15-26-22(17-4-2-3-5-19(17)25)18-14-16(24)6-7-20(18)31(21)23;2*5-3(6)1-2-4(7)8/h2-7,14H,8-13,15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
PCFFQKMMNYOWBA-LVEZLNDCSA-N |
SMILES isomérico |
COCCN1CCN(CC1)C2=NN=C3N2C4=C(C(=NC3)C5=CC=CC=C5Cl)C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
COCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



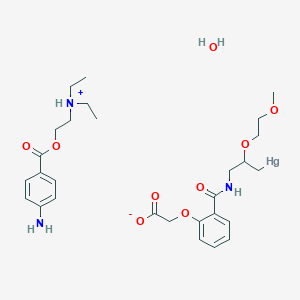
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
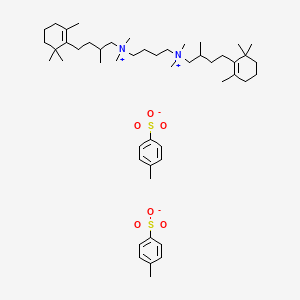
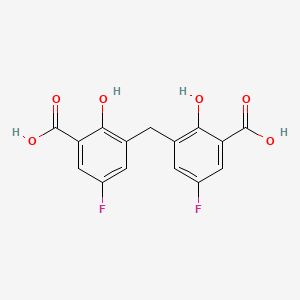


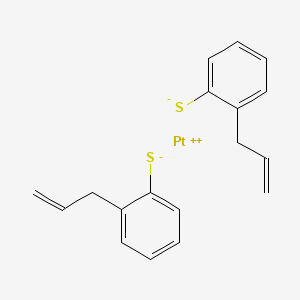

![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
